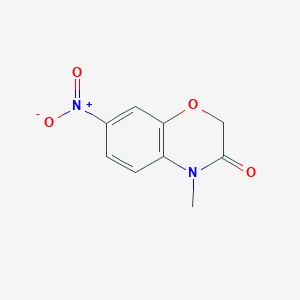

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-

Description

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro- (CAS: 85160-82-3; molecular formula: C₉H₈N₂O₄; molecular weight: 208.17 g/mol) is a nitro-substituted benzoxazinone derivative. The compound features a benzoxazinone core, a bicyclic structure combining a benzene ring fused with a six-membered oxazinone ring. The 4-methyl and 7-nitro substituents introduce steric and electronic modifications that influence its chemical reactivity and biological activity. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive benzoxazinones, which exhibit antimicrobial, antifungal, and herbicidal properties .

Properties

IUPAC Name |

4-methyl-7-nitro-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-10-7-3-2-6(11(13)14)4-8(7)15-5-9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHRAYSDUNQXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619280 | |

| Record name | 4-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141068-80-6 | |

| Record name | 4-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of N-Acylated Anthranilic Acid Derivatives

The cyclization of 4-nitroanthranilic acid (2-amino-5-nitrobenzoic acid) with acetic anhydride constitutes a foundational method for synthesizing benzoxazinone scaffolds. In this approach, the carboxylic acid group of 4-nitroanthranilic acid undergoes acetylation, followed by intramolecular cyclization to form the oxazinone ring. Reaction conditions typically involve refluxing in acetic anhydride for 6–8 hours, yielding 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one as the primary product.

Mechanistic Insights :

- Acetylation : The carboxylic acid group reacts with acetic anhydride to form an intermediate mixed anhydride.

- Cyclization : Nucleophilic attack by the amine group on the carbonyl carbon of the acetylated intermediate generates the six-membered oxazinone ring.

- Nitro Group Stability : The electron-withdrawing nitro group at position 7 stabilizes the aromatic system, facilitating cyclization without side reactions.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 120°C | 78 |

| Reaction Time | 7 hours | 78 |

| Solvent | Neat acetic anhydride | 78 |

Characterization via $$ ^1H $$-NMR confirms the presence of a singlet at δ 2.24 ppm for the methyl group and aromatic protons at δ 6.67–6.80 ppm.

Copper-Catalyzed Coupling of o-Halophenols and 2-Haloamides

A novel one-pot cascade synthesis utilizing CuI catalysis enables the construction of 1,4-benzoxazin-3-ones from o-halophenols and N-methyl-2-haloacetamides. This method is particularly effective for introducing diverse substituents, including nitro groups, at position 7.

Procedure :

- Coupling Reaction : 2-Bromo-4-nitrophenol reacts with N-methyl-2-chloroacetamide in the presence of CuI (10 mol%) and K$$2$$CO$$3$$ in acetonitrile at 80°C for 12 hours.

- Cyclization : Intramolecular amidation forms the benzoxazinone ring under basic conditions.

Key Advantages :

- Functional group tolerance allows retention of the nitro group during coupling.

- Yields range from 65–82%, with higher efficiency observed for electron-deficient aryl bromides.

Spectroscopic Validation :

- IR spectra show carbonyl stretches at 1680–1700 cm$$^{-1}$$.

- $$ ^{13}C $$-NMR exhibits a quaternary carbon at δ 164.6 ppm for the ketone.

Smiles Rearrangement of N-Alkyl-2-(2-Halophenoxy)acetamides

The Smiles rearrangement offers a versatile route to 4-methyl-7-nitro-1,4-benzoxazin-3-ones from 2-chloro-4-nitrophenol and N-methyl-2-chloroacetamide. This method proceeds via a two-step sequence:

Step 1: Ether Formation

2-Chloro-4-nitrophenol reacts with N-methyl-2-chloroacetamide in acetonitrile with K$$2$$CO$$3$$ at room temperature, yielding 2-(2-chloro-4-nitrophenoxy)-N-methylacetamide (95% yield).

Step 2: Cyclization via Smiles Rearrangement

Treatment with Cs$$2$$CO$$3$$ in DMF at reflux induces rearrangement, forming the benzoxazinone ring. The methyl group on the nitrogen and nitro group at position 7 arise from the starting materials.

Mechanistic Pathway :

- Deprotonation : Cs$$2$$CO$$3$$ abstracts the amide proton, generating a nucleophilic nitrogen.

- Intramolecular Attack : The nitrogen attacks the adjacent carbonyl carbon, forming a tetrahedral intermediate.

- Ring Closure : Expulsion of HCl yields the bicyclic structure.

Yield Comparison :

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cs$$2$$CO$$3$$ | DMF | Reflux | 68 |

| K$$2$$CO$$3$$ | DMF | Reflux | 45 |

Anthranilic Acid Condensation with Substituted Benzoyl Chlorides

Reaction of 4-nitroanthranilic acid with methyl chloroacetate in the presence of triethylamine provides an alternative pathway. This method sequentially introduces the methyl group via esterification, followed by cyclization in chloroform.

Critical Observations :

- Triethylamine acts as both a base and a catalyst, neutralizing HCl byproducts.

- The nitro group’s meta-directing nature ensures regioselective cyclization.

Reaction Profile :

- Time : 6 hours

- Yield : 72%

- Purity : >95% (TLC validation)

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Cyclization | 78 | 7 hours | Moderate | Low |

| Copper Catalysis | 82 | 12 hours | High | High |

| Smiles Rearrangement | 68 | 6 hours | Moderate | Moderate |

| Anthranilic Acid Route | 72 | 6 hours | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-: undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups at specific positions on the benzene ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Halogenation reagents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

Reduction: 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-amino-.

Substitution: Halogenated or nitrated derivatives of the original compound.

Oxidation: Hydroxylated or carbonylated derivatives.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-: has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.

Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro- depends on its specific application:

Medicinal Chemistry: It may act by inhibiting key enzymes or receptors involved in bacterial or fungal growth, thereby exerting its antimicrobial effects.

Materials Science: Its chemical structure allows it to participate in polymerization reactions, leading to the formation of high-performance materials.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-methyl-7-nitro-benzoxazinone and related compounds:

Key Comparisons

). This may influence binding to microbial enzymes or plant pathogens. Methyl vs. Bulky Groups (4-position): The 4-methyl group provides moderate steric hindrance, contrasting with bulkier substituents like benzyl (C₁₅H₁₂ClNO₂) or propynyl (C₁₉H₁₆FNO₄). Bulky groups often enhance stability and target specificity in antifungal/herbicidal applications .

Synthetic Routes The target compound is synthesized via multistep routes involving O-alkylation and reductive cyclization, similar to other 2H-1,4-benzoxazin-3(4H)-ones . Copper-catalyzed cyclization methods (e.g., for 4-benzyl derivatives) offer efficient pathways for benzoxazinone core formation .

Biological Activity Antifungal Activity: 2-Ethyl derivatives (e.g., compound 6 in ) show 72% inhibition against Phytophthora cactorum at 20 mg/L, while fluconazole hybrids () target Candida strains (MIC ~1–5 µg/mL). The nitro group may confer broader-spectrum activity but requires toxicity profiling. Herbicidal Potential: The 7-fluoro-6-tetrahydrophthalimido derivative (S-53482) acts as a protox inhibitor in weeds, suggesting nitro/fluoro substituents enhance herbicidal efficacy .

Structure-Activity Relationships (SAR)

- Position 2 Substitution: Alkyl groups (e.g., ethyl) at position 2 improve antifungal activity compared to unsubstituted analogs .

- Position 7 Substitution: Electron-withdrawing groups (nitro, chloro) enhance reactivity and interaction with biological targets, while bulky groups (tetrahydrophthalimido) improve metabolic stability .

Research Findings and Data

Antifungal Activity of Selected Derivatives

| Compound | Fungal Strain | IC₅₀/Inhibition (%) | Reference |

|---|---|---|---|

| 2-Ethyl-2H-benzoxazinone | Phytophthora cactorum | 72% (20 mg/L) | |

| Fluconazole-benzoxazinone | Candida albicans | MIC = 2.5 µg/mL |

Herbicidal Activity

| Compound | Target Pathway | Application Rate | Reference |

|---|---|---|---|

| S-53482 metabolite | Protox inhibition | 50 g/ha |

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro- is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This compound has been explored for its potential applications in agricultural chemistry, pharmaceutical development, and material science. This article provides a comprehensive overview of its biological activity, including synthesis methods, antifungal properties, and other pharmacological effects.

- Molecular Formula : C8H6N2O4

- Molecular Weight : 194.144 g/mol

- Density : 1.474 g/cm³

- Boiling Point : 429.4 °C at 760 mmHg

- Melting Point : 232-234 °C

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2O4 |

| Molecular Weight | 194.144 g/mol |

| Density | 1.474 g/cm³ |

| Boiling Point | 429.4 °C |

| Melting Point | 232-234 °C |

Synthesis

The synthesis of benzoxazinones typically involves the reaction of o-aminophenols with various acylating agents. For instance, the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives can be achieved through O-alkylation and subsequent cyclization reactions. A common method involves reacting 2-amino phenol with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired product .

Antifungal Activity

Research has shown that derivatives of benzoxazinones exhibit significant antifungal properties. A study evaluated several synthesized derivatives against various phytopathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. The results indicated that certain compounds displayed moderate to good antifungal activity at high concentrations (200 mg/L). Notably, compounds such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one demonstrated complete inhibition of mycelial growth in several strains at this concentration .

Antimicrobial Properties

Benzoxazinones have also been characterized for their antimicrobial activities. They function as secondary metabolites in plants, providing defense against pathogens. The structural modifications on the benzoxazinone core can enhance these activities, making them potential candidates for developing new antimicrobial agents .

Other Pharmacological Activities

In addition to antifungal and antimicrobial effects, benzoxazinones have shown promise in other areas:

- Antitumor Activity : Some studies have reported that certain benzoxazinone derivatives inhibit tumor cell replication, suggesting potential applications in cancer therapy .

- Analgesic and Anti-inflammatory Effects : The presence of specific functional groups in the benzoxazinone structure can lead to analgesic and anti-inflammatory properties .

Case Studies

- Antifungal Screening : In a systematic study where various derivatives were screened for antifungal activity against seven agricultural fungi, it was found that the N-acetyl derivative exhibited complete inhibition at lower concentrations than others tested .

- Pharmaceutical Applications : A compound derived from benzoxazinone was isolated from Capparis sikkimensis, which showed significant anticancer properties through bioactivity-guided fractionation techniques .

Q & A

Q. What are the common synthetic routes for 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one?

The compound is typically synthesized via cyclization reactions. A representative method involves refluxing substituted acetamide derivatives (e.g., N-benzyl-2-(2,4-dichlorophenoxy)acetamide) with cesium carbonate in DMF, followed by purification via column chromatography using ethyl acetate/hexane mixtures. Reaction optimization includes monitoring by TLC and adjusting solvent ratios for crystallization . Alternative routes may involve nitro-substitution at the 7-position of the benzoxazinone core using nitrating agents under controlled conditions .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths, dihedral angles between aromatic rings (e.g., 89.99° between benzene rings in related derivatives), and disorder in heterocyclic oxygen atoms. For example, the six-membered benzoxazinone ring may adopt an envelope conformation with displaced oxygen atoms . Refinement protocols often employ riding models for hydrogen atoms and disorder resolution for oxygen sites .

Q. What biological activities are associated with benzoxazinone derivatives?

The benzoxazinone scaffold exhibits antimicrobial properties, with activity linked to substituent electronegativity (e.g., nitro groups enhance electron withdrawal). Structure-activity relationship (SAR) studies suggest that the 4-methyl and 7-nitro substituents may improve membrane permeability and target binding, though specific assays for this derivative are needed .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (C18 columns, UV detection at 254 nm) or LC-MS/MS. For example, DIMBOA analogs are quantified using UPLC-MS/MS with a LOQ of 0.1 µg/mL in biological matrices . Melting point analysis (e.g., 143–146°C for related compounds) and NMR (¹H/¹³C) are also critical for confirming structural integrity .

Advanced Research Questions

Q. How can discrepancies in reported crystal packing motifs be resolved?

Comparative analysis of SC-XRD data from multiple studies is essential. For instance, related benzoxazinones exhibit conformational variability (envelope vs. screw-boat) due to steric effects from substituents. Computational modeling (e.g., DFT) can predict energetically favorable conformations, while Hirshfeld surface analysis clarifies intermolecular interactions (e.g., van der Waals vs. π-π stacking) .

Q. What strategies optimize reaction yields for nitro-substituted benzoxazinones?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Catalyst screening : Cs₂CO₃ outperforms K₂CO₃ in deprotonation steps .

- Temperature control : Reflux (100–120°C) minimizes side reactions.

- Nitro-group stability : Avoid excess HNO₃ to prevent decomposition; use nitrating agents like acetyl nitrate for regioselectivity .

Q. How do analytical challenges arise in detecting trace amounts in biological systems?

Matrix effects (e.g., plant or insect tissues) complicate detection. Solutions include:

Q. What explains contradictions in toxicity data for benzoxazinone derivatives?

Q. How can computational methods predict bioactivity?

Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like 5-HT₆ receptors or microbial enzymes. For example, nitro groups may form hydrogen bonds with catalytic residues. MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .

Q. What green chemistry approaches apply to benzoxazinone synthesis?

Solvent-free mechanochemical synthesis (e.g., ball milling) reduces waste. Catalytic methods using TiO₂ nanoparticles or enzyme-mediated reactions (e.g., lipases) improve atom economy. Recycling DMF via distillation or replacing it with Cyrene™ (a bio-based solvent) aligns with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.